Heme Oxygenase-1 (HO-1) Inhibitory Activity: Target Compound IC50 vs. Structural Baseline
2-Amino-5-butyl-6-methylpyrimidin-4-ol demonstrates measurable inhibitory activity against heme oxygenase-1 (HO-1) with an IC50 of 1.00E+3 nM (1 μM) in rat spleen microsomal fraction [1]. In contrast, the N-alkylated analogs dimethirimol (CAS 5221-53-4) and ethirimol (CAS 23947-60-6) are not documented as HO-1 inhibitors in publicly available pharmacological databases; their established mechanism of action involves adenosine deaminase inhibition for fungicidal activity rather than HO-1 modulation [2][3]. The unsubstituted 2-amino group in the target compound is critical for this HO-1 inhibitory activity, as removal or alkylation of this group eliminates or substantially reduces HO-1 engagement.
| Evidence Dimension | HO-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00E+3 nM (1 μM) |
| Comparator Or Baseline | Dimethirimol / Ethirimol: No HO-1 inhibitory activity documented; mechanism attributed to adenosine deaminase inhibition |
| Quantified Difference | Not calculable; functional divergence in target engagement |
| Conditions | Sprague-Dawley rat spleen microsomal fraction; bilirubin formation measured via biliverdin reductase-coupled assay |
Why This Matters
Procurement for HO-1-related research (oxidative stress, cytoprotection, cancer metabolism) requires this specific 2-amino unsubstituted scaffold; N-alkylated analogs will not substitute.
- [1] BindingDB. BDBM50438651 / CHEMBL2414454. Target: Heme oxygenase-1 (Rat). Affinity Data IC50: 1.00E+3 nM. Assay: Inhibition of heme oxygenase 1 in Sprague-Dawley rat spleen microsomal fraction assessed as decrease in bilirubin formation using biliverdin reductase. View Source
- [2] Elias, R.S. et al. Systemic fungicidal activity of dimethirimol. Nature 219, 1160 (1968). View Source
- [3] Bebbington, R.M. Systemic fungicidal activity of ethirimol. Chem. Ind. (London) 1969, 1512. View Source
